4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine
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Overview
Description
4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine is a chemical compound that belongs to the class of sulfonamides It features a morpholine ring substituted with a sulfonyl group attached to a 4-methyl-2-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine typically involves the following steps:
Nitration: The starting material, 4-methylphenyl, undergoes nitration to introduce a nitro group at the 2-position, forming 4-methyl-2-nitrophenyl.
Sulfonylation: The nitro-substituted aromatic compound is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group.
Morpholine Substitution: Finally, the sulfonylated intermediate reacts with morpholine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized
Properties
IUPAC Name |
4-(4-methyl-2-nitrophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-9-2-3-11(10(8-9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAKYGSBGDSBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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